molecular formula C8H12N4O3 B14899491 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide

Cat. No.: B14899491
M. Wt: 212.21 g/mol
InChI Key: OJUCIBVEODOYKM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide is a pyrazole derivative characterized by a nitro group at the 4-position, methyl groups at the 3- and 5-positions of the pyrazole ring, and an N-methylacetamide side chain. Structural analogs often exhibit diverse applications, ranging from agrochemicals to pharmaceutical intermediates, depending on substituent patterns .

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C8H12N4O3/c1-5-8(12(14)15)6(2)11(10-5)4-7(13)9-3/h4H2,1-3H3,(H,9,13)

InChI Key

OJUCIBVEODOYKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with N-methylacetamide under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amino group under suitable conditions, using reagents like hydrogen gas and palladium catalysts.

    Substitution: The pyrazole ring can participate in substitution reactions, where the nitro or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of the target compound with analogs from recent synthetic studies and commercial intermediates:

Compound Pyrazole Substituents Side Chain Key Functional Groups
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide (Target) 3,5-dimethyl, 4-nitro N-methylacetamide Nitro, acetamide
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 3-methyl, 5-chloro, 4-carboxamide 4-cyano-1-phenyl Chloro, cyano, carboxamide
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide (CAS 1152607-65-2) 3,5-dimethyl, 4-amino N-ethyl-N-methylacetamide Amino, acetamide

Key Observations :

  • Compared to compound 3a , the target lacks aromatic aryl groups (e.g., phenyl) but retains a compact acetamide side chain, likely influencing solubility and steric hindrance.

Physicochemical and Spectroscopic Properties

A comparative analysis of physicochemical and spectral data is provided below:

Property Target Compound Compound 3a CAS 1152607-65-2
Molecular Weight (g/mol) 212.2 403.1 238.3
Melting Point (°C) Not reported 133–135 Not reported
Synthetic Yield Not reported 68% Not reported
1H-NMR (δ, ppm) Anticipated signals: ~2.5 (CH3), ~3.0 (N-CH3), ~4.2 (CH2) 8.12 (pyrazole-H), 2.66 (CH3), 7.43–7.61 (aryl-H) Likely δ ~2.5 (CH3), ~3.0–3.3 (N-CH2CH3)
MS (ESI) Expected [M+H]+: 213.1 403.1 ([M+H]+) Not reported

Insights :

  • The target’s lower molecular weight (212.2 vs.
  • The nitro group in the target may result in a higher melting point compared to amino-substituted analogs due to stronger intermolecular dipole interactions .

Challenges :

  • Introducing the nitro group may require controlled nitration conditions to avoid over-oxidation.
  • The acetamide side chain’s stability under acidic/basic conditions must be evaluated during purification .

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